molecular formula C25H26N4O2S B13111374 N-(1-Cyano-1-cyclopropylethyl)-2-((3-(2-isopropylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((3-(2-isopropylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No.: B13111374
M. Wt: 446.6 g/mol
InChI Key: WGQPLNLJHSSNEG-UHFFFAOYSA-N
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Description

This compound is a thioacetamide derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 2-isopropylphenyl group at position 3 and a thio-linked acetamide side chain. The acetamide moiety is further modified with a 1-cyano-1-cyclopropylethyl group, introducing steric rigidity and polar character.

Properties

Molecular Formula

C25H26N4O2S

Molecular Weight

446.6 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-oxo-3-(2-propan-2-ylphenyl)quinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H26N4O2S/c1-16(2)18-8-5-7-11-21(18)29-23(31)19-9-4-6-10-20(19)27-24(29)32-14-22(30)28-25(3,15-26)17-12-13-17/h4-11,16-17H,12-14H2,1-3H3,(H,28,30)

InChI Key

WGQPLNLJHSSNEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC(C)(C#N)C4CC4

Origin of Product

United States

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((3-(2-isopropylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O2SC_{25}H_{26}N_{4}O_{2}S with a molecular weight of 446.57 g/mol. The structure features a quinazolinone core linked to a thioacetamide moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method generally includes the formation of the quinazolinone scaffold followed by the introduction of the thioacetamide group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar thioacetamide derivatives. For instance, a related compound was tested against various strains including Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.31 to 5.0 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget StrainMIC (µg/mL)Inhibition Zone (mm)
Compound 16Staphylococcus aureus0.3136
Compound 16Escherichia coli5.025
Compound XBacillus subtilis1.030

Cytotoxicity

The cytotoxic effects of the compound were evaluated using VERO cell lines. The IC50 values indicated that while the compound exhibited antimicrobial properties, it also maintained a relative safety profile with IC50 values around 927 µg/mL for the parent compound and lower for nanoformulations .

Molecular docking studies suggested that the compound binds effectively to bacterial DNA gyrase, a common target for antibacterial agents, mimicking the binding mode of established drugs like ciprofloxacin . This mechanism underlines its potential as an effective antimicrobial agent.

Case Studies

Several studies have explored the biological activities of thioacetamide derivatives:

  • Antimicrobial Study : A study synthesized a series of thioacetamide derivatives, demonstrating that modifications to the quinazolinone structure can enhance antibacterial activity against resistant strains such as MRSA.
  • Nanoformulation Research : The incorporation of N-(1-Cyano-1-cyclopropylethyl)-2-thioacetamide into chitosan nanoparticles significantly improved its antibacterial efficacy while reducing cytotoxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Quinazoline Derivatives
  • Compound 1: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (from ) Structural Differences: Lacks the thioether linkage and cyclopropane group. The quinazoline core is fully oxidized (2,4-dioxo) rather than 4-oxo-3,4-dihydro. The dichlorophenylmethyl group enhances lipophilicity compared to the target compound’s isopropylphenyl substituent .
Thiazole-Linked Acetamides
  • Compound I : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (from )
    • Structural Differences : Replaces the quinazoline-thioacetamide system with a thiazole ring and dichlorophenyl group.
    • Functional Impact : The thiazole’s aromaticity and dichlorophenyl group favor π-π stacking and hydrophobic interactions, common in antimicrobial or antifungal agents. However, the absence of the quinazoline core limits overlap with the target compound’s likely therapeutic applications .

Side Chain Modifications

Cyclopropane and Cyano Groups

The target compound’s 1-cyano-1-cyclopropylethyl group is unique among analogues. The cyano group may improve metabolic stability via resistance to oxidative degradation, a feature absent in compounds with simpler alkyl or aryl substituents (e.g., Compound I’s thiazole or Compound 1’s dichlorophenylmethyl) .

Thioether vs. Oxygen Ether Linkages

The thioacetamide linkage (C–S–C) in the target compound differs from oxygen-based ethers in analogues like Compound 1.

Comparative Data Table

Feature Target Compound Compound 1 Compound I
Core Scaffold 4-Oxo-3,4-dihydroquinazoline with thioacetamide 2,4-Dioxo-1H-quinazoline Thiazole
Key Substituents 3-(2-Isopropylphenyl), 1-cyano-1-cyclopropylethyl 2,4-Dichlorophenylmethyl 3,4-Dichlorophenyl
Linkage Thioether (S) Oxygen ether Amide
Synthetic Method Likely EDC-mediated coupling Carbodiimide coupling Carbodiimide coupling
Therapeutic Potential Kinase inhibition, anticonvulsant (predicted) Anticonvulsant (validated) Antimicrobial (moderate)

Preparation Methods

Synthesis of the Quinazolinone Core

  • The quinazolinone nucleus is synthesized by cyclization of 2-aminobenzamide derivatives with appropriate carbonyl compounds under acidic or basic conditions.
  • For the 3-(2-isopropylphenyl) substitution, the 2-isopropylphenyl group is introduced either by:
    • Direct substitution on the quinazolinone ring via electrophilic aromatic substitution or
    • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) using halogenated quinazolinones and 2-isopropylphenyl boronic acids or amines.

Formation of the Thioether Linkage

  • The sulfur atom linking the quinazolinone to the acetamide is introduced by nucleophilic substitution of a halogenated acetamide intermediate with a thiol-functionalized quinazolinone or vice versa.
  • Typical reagents include 2-chloroacetamide derivatives reacting with thiol-substituted quinazolinones under basic conditions to form the thioether bond.

Attachment of the N-(1-Cyano-1-cyclopropylethyl) Group

  • The cyano-cyclopropylethyl amide moiety is introduced via amide bond formation between the thioether-linked acetamide and an amine or acid containing the cyano-cyclopropyl group.
  • This step often involves coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters to facilitate amide bond formation.

Typical Reaction Conditions and Catalysts

  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol mixtures are commonly used to dissolve reactants and facilitate nucleophilic substitutions.
  • Catalysts : Transition metal catalysts (Pd-based) are employed for cross-coupling steps; bases such as triethylamine or potassium carbonate are used for substitution reactions.
  • Temperature : Reactions are typically carried out at moderate to elevated temperatures (40–100 °C) depending on the step to optimize yield and reaction rate.
  • Reaction Monitoring : Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.

Research Findings and Optimization

Step Reaction Type Key Reagents/Conditions Yield Range (%) Notes
1 Quinazolinone ring formation Cyclization of 2-aminobenzamide + carbonyl 70–90 Acidic or basic catalysis; purity critical for downstream steps
2 Aryl substitution Pd-catalyzed cross-coupling (Suzuki, Buchwald) 65–85 Requires inert atmosphere; ligand choice affects selectivity and yield
3 Thioether bond formation Nucleophilic substitution with thiol and haloacetamide 75–90 Base-mediated; mild conditions preferred to avoid side reactions
4 Amide bond formation Coupling with cyano-cyclopropyl amine/acid 60–85 Carbodiimide or activated ester coupling; control of stereochemistry important

Example Synthetic Route Summary

Analytical Characterization

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